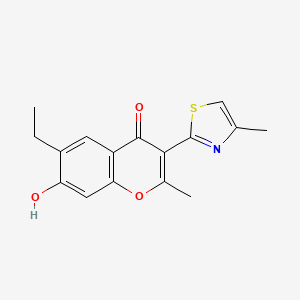![molecular formula C16H23F2NO2S B4165940 3-[2-(2,6-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B4165940.png)
3-[2-(2,6-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine
説明
3-[2-(2,6-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine, commonly known as DSP-4, is a chemical compound that is widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain. DSP-4 has been extensively studied due to its potential as a research tool for investigating the role of noradrenaline in various physiological and pathological processes.
作用機序
DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain. It enters the neurons via the noradrenaline transporter and causes damage to the cell membrane and other cellular components, ultimately leading to cell death. The selective toxicity of DSP-4 for noradrenergic neurons is due to the high density of noradrenaline transporters on these neurons.
Biochemical and Physiological Effects:
The depletion of noradrenaline caused by DSP-4 has been shown to have a number of biochemical and physiological effects. These include changes in behavior, learning and memory, attention, and other cognitive functions. DSP-4 has also been shown to affect cardiovascular function, thermoregulation, and other physiological processes.
実験室実験の利点と制限
One of the main advantages of using DSP-4 in research is its selectivity for noradrenergic neurons. This allows researchers to selectively deplete noradrenaline in specific brain regions and study the effects on behavior and physiology. However, there are also limitations to using DSP-4. One limitation is that it can cause non-specific damage to other types of neurons if administered at high doses. Additionally, the effects of DSP-4 can vary depending on the dose, timing, and route of administration.
将来の方向性
There are several future directions for research involving DSP-4. One area of interest is the role of noradrenaline in the development and progression of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of DSP-4 as a research tool for studying the effects of stress on behavior and physiology. Additionally, there is interest in developing new neurotoxins that are more selective and less toxic than DSP-4 for use in research.
科学的研究の応用
DSP-4 has been widely used in scientific research to investigate the role of noradrenaline in various physiological and pathological processes. It has been used to study the effects of noradrenaline depletion on behavior, learning and memory, attention, and other cognitive functions. DSP-4 has also been used to study the role of noradrenaline in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.
特性
IUPAC Name |
3-[2-(2,6-difluorophenyl)ethyl]-1-propan-2-ylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO2S/c1-12(2)22(20,21)19-10-4-5-13(11-19)8-9-14-15(17)6-3-7-16(14)18/h3,6-7,12-13H,4-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZVKXKBKABYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B4165862.png)
![2-(3-chlorophenyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4165870.png)
![3-hydroxy-1-isopropyl-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4165871.png)
![N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)-2-fluorobenzamide](/img/structure/B4165884.png)
amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4165898.png)
![N-(4-fluorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4165905.png)
![N-allyl-2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4165909.png)
![4-(3,4-dimethoxybenzoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4165910.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4165925.png)
![5-[(methylthio)methyl]-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-2-furamide](/img/structure/B4165930.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165932.png)
![2-(2,6-dimethylphenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4165936.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4165966.png)
